molecular formula C18H19N5OS B7459203 N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B7459203
M. Wt: 353.4 g/mol
InChI Key: ZORYVZNAIUKRNY-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as BTD-001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BTD-001 is a small molecule that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has also been shown to inhibit the activity of cyclin-dependent kinase 5, which is involved in neuronal development and function. Additionally, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the activity of various viral and bacterial enzymes, which may contribute to its antiviral and antibacterial properties.
Biochemical and physiological effects:
N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis. In neuronal cells, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to improve cognitive function and protect against neurodegeneration. In infectious diseases, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the replication of various viruses and bacteria.

Advantages and Limitations for Lab Experiments

N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various research fields. However, there are also limitations to using N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, including further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Additionally, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide may have potential applications in other research fields, such as immunology and inflammation. Further research on N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide may lead to the development of new therapies for various diseases and conditions.
In conclusion, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been optimized to produce high yields and purity for research purposes. N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. The mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has several advantages for lab experiments, but there are also limitations to its use. Future research on N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide may lead to the development of new therapies for various diseases and conditions.

Synthesis Methods

N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 4-methylpiperazine, which is then reacted with 2-bromoaniline to produce N-(4-methylpiperazin-1-yl)-2-bromoaniline. This intermediate is then reacted with 2-aminobenzenethiol to produce the final product, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been optimized to produce high yields and purity for research purposes.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In infectious diseases, N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has been studied for its potential antibacterial and antiviral properties.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-22-8-10-23(11-9-22)17-5-3-2-4-15(17)19-18(24)13-6-7-14-16(12-13)21-25-20-14/h2-7,12H,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORYVZNAIUKRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

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